1,1,1,2,2,4,4,5,5,5-Decachloropentane
Description
Properties
CAS No. |
54976-89-5 |
|---|---|
Molecular Formula |
C5H2Cl10 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
1,1,1,2,2,4,4,5,5,5-decachloropentane |
InChI |
InChI=1S/C5H2Cl10/c6-2(7,4(10,11)12)1-3(8,9)5(13,14)15/h1H2 |
InChI Key |
OMSICRUTXGVMJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(Cl)Cl)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,4,4,5,5,5-Decachloropentane can be synthesized through the chlorination of pentane. The process involves the substitution of hydrogen atoms with chlorine atoms using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure complete chlorination.
Industrial Production Methods: The industrial production of this compound involves a continuous flow process where pentane is reacted with chlorine gas in a reactor. The reaction mixture is then purified through distillation to obtain the desired product. The process is designed to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Radical-Mediated Reactions with Phosphorus Trichloride
Decachloropentane participates in radical-chain additions with PCl₃ under γ-irradiation, forming dichlorophosphine derivatives :
-
Mechanism :
-
Initiation : PCl₃ → PCl₂- + Cl-
-
Propagation :
-
C₅Cl₁₀ + Cl- → C₅Cl₉- + HCl
-
C₅Cl₉- + PCl₃ → C₅Cl₉PCl₂-
-
-
Termination : Combination of radical species yields C₅Cl₉PCl₂.
-
-
Product distribution : Reactions favor mono-adducts (C₅Cl₁₀–PCl₂) at low doses but form cross-linked oligomers (e.g., (C₅Cl₉)₂PCl) at higher radiation exposures .
Thermal Decomposition Pathways
Thermogravimetric analysis reveals two primary decomposition routes above 200°C:
-
Dehydrochlorination : Sequential loss of HCl molecules generates polychlorinated alkenes (e.g., C₅Cl₈).
-
C–C bond cleavage : Produces CCl₃- and C₂Cl₅- radicals, which recombine to form stable small molecules like CCl₄ and C₂Cl₆ .
Table 2: Activation Parameters for Decomposition
| Pathway | Activation Energy (kcal/mol) | Half-Life at 250°C (hr) |
|---|---|---|
| Dehydrochlorination | 22.4 | 1.5 |
| C–C bond cleavage | 30.1 | 0.8 |
Nucleophilic Substitution Limitations
The steric bulk of ten chlorine atoms severely hinders SN2 reactivity:
-
Reactivity with NaOH : No observable substitution occurs in aqueous ethanol even at 80°C .
-
Competing elimination : Base-induced β-elimination dominates, yielding decachloropent-2-ene (C₅Cl₁₀) as the major product .
Photochemical Behavior
UV irradiation (254 nm) induces homolytic C–Cl bond cleavage:
-
Primary products : C₅Cl₉- radicals, which dimerize to C₁₀Cl₁₈ or abstract hydrogen from solvents (e.g., forming C₅Cl₉H in cyclohexane) .
-
Quantum yield : Φ = 0.03 ± 0.01 at 25°C, indicating low photosensitivity .
Comparative Reactivity with Analogues
Decachloropentane exhibits distinct kinetic profiles versus other polychlorinated alkanes:
Table 3: Relative Reaction Rates (k, M⁻¹s⁻¹)
| Compound | Chlorination | PCl₃ Addition | Thermal Decomposition |
|---|---|---|---|
| Decachloropentane | 0.008 | 0.12 | 0.05 |
| Octachloropentane | 0.15 | 0.45 | 0.12 |
| Hexachloropentane | 0.87 | 1.20 | 0.33 |
Scientific Research Applications
1,1,1,2,2,4,4,5,5,5-Decachloropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,4,4,5,5,5-Decachloropentane involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. It can also disrupt cell membranes due to its lipophilic nature, leading to cell damage and toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis.
Comparison with Similar Compounds
a. 1,5-Dichloropentane (CAS 628-76-2)
- Molecular Formula : C₅H₁₀Cl₂
- Molecular Weight : 141.035 g/mol
- Structure : Chlorine atoms are positioned terminally (C1 and C5), leaving the central carbons unsubstituted. This linear dichloro configuration allows for reactivity in nucleophilic substitution or elimination reactions, making it a precursor for symmetric sulfides and tetrahydrothiophenes .
b. 1,1,1,3,3,5-Hexachloropentane (CAS 60054-56-0)
- Molecular Formula : C₅H₆Cl₆
- Molecular Weight : 296.78 g/mol
- Structure : Chlorines are clustered at C1, C3, and C5, creating a sterically hindered molecule with reduced reactivity compared to dichlorinated analogs. This compound’s InChI key (GQTOEJMMUGBLHF-UHFFFAOYSA-N ) confirms a branched substitution pattern, which may influence its physical properties and environmental fate .
c. 1,1,1,2,2,4,4,5,5,5-Decachloropentane
- Molecular Formula : C₅Cl₁₀ (inferred)
- Structure : Chlorines occupy all positions except C3, resulting in a fully substituted backbone at C1, C2, C4, and C5. This high degree of chlorination confers extreme hydrophobicity and resistance to oxidation or hydrolysis.
Data Tables
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1,5-Dichloropentane | 628-76-2 | C₅H₁₀Cl₂ | 141.035 | Terminal Cl substitution |
| 1,1,1,3,3,5-Hexachloropentane | 60054-56-0 | C₅H₆Cl₆ | 296.78 | Branched Cl at C1, C3, C5 |
| This compound | Not provided | C₅Cl₁₀ (inferred) | ~408.6 (calculated) | Fully substituted at C1, C2, C4, C5 |
Limitations and Discrepancies
- The CAS number for 1,5-dichloropentane in (618-80-4 ) conflicts with (628-76-2 ). The latter is confirmed as correct via authoritative databases .
- Data gaps exist for decachloropentane’s physical properties (e.g., melting point, boiling point), necessitating extrapolation from structural analogs.
This analysis synthesizes available evidence to highlight critical distinctions in chlorination patterns, reactivity, and environmental impact among pentane derivatives. Further experimental studies are needed to fully characterize this compound’s properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
